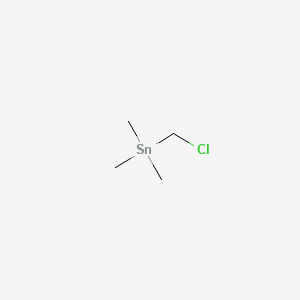
Chloromethyltrimethyltin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloromethyltrimethyltin (CMTT) is an organotin compound that is widely used in a variety of scientific and industrial applications. It is an organometallic compound that has a wide range of properties, making it a versatile compound for various applications. CMTT has been found to have a number of biochemical and physiological effects, which have been studied in recent years.
Aplicaciones Científicas De Investigación
Neurotoxicity Research
Chloromethyltrimethyltin (CMT) has been explored in the context of neurotoxicity studies. O'Callaghan, Niedzwiecki, and Means (1989) investigated the variations in the neurotoxic potency of organometallic compounds like trimethyltin (TMT), which is closely related to CMT. They found that different samples of TMT resulted in varying degrees of neurotoxicity in rats, indicating that CMT and similar compounds can be significant in neurotoxicity research (O'Callaghan et al., 1989).
Chemical Synthesis
Burford, Cooke, Roy, and Magnus (1983) explored the use of chloromethyltrimethylsilane, a compound related to CMT, in chemical synthesis. Their study focused on the treatment of this compound with sec-BuLi in THF at -78°, producing chloromethyl(tri-methylsilyl)lithium, a key intermediate in the synthesis of various organic compounds. This research highlights the potential use of CMT derivatives in advanced chemical synthesis (Burford et al., 1983).
Pharmacology and Drug Metabolism
Kim, Park, Lee, and Lim (2003) delved into the metabolism of chloroquine, a compound structurally different but pharmacologically related to CMT, in human liver microsomes. Their research provides insights into how similar organometallic compounds might be metabolized in the human body, which could be relevant for understanding the metabolic pathways of CMT and its derivatives (Kim et al., 2003).
Propiedades
IUPAC Name |
chloromethyl(trimethyl)stannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2Cl.3CH3.Sn/c1-2;;;;/h1H2;3*1H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYUUICSINMICU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClSn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00545724 |
Source


|
| Record name | (Chloromethyl)(trimethyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00545724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4554-90-9 |
Source


|
| Record name | (Chloromethyl)(trimethyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00545724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

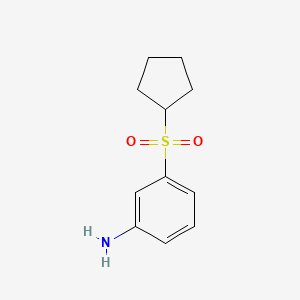
![6,8-Dichloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B1610779.png)
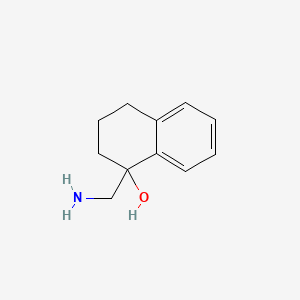


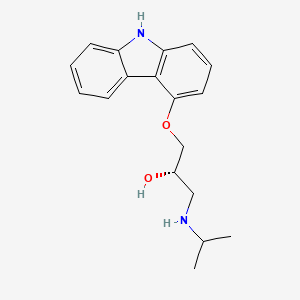

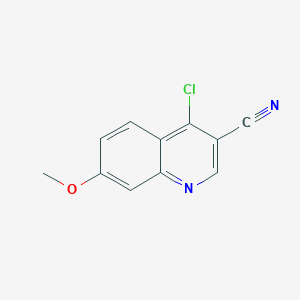
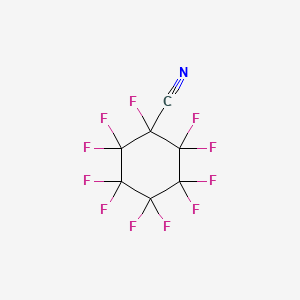
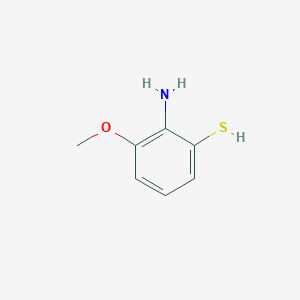
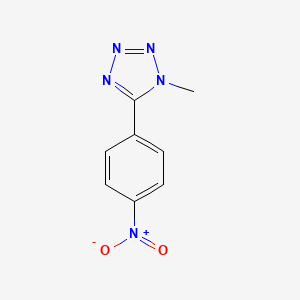
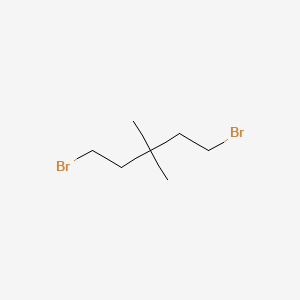
![4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1610795.png)
